molecular formula C14H16ClN B2879793 Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride CAS No. 58271-60-6

Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride

Cat. No.: B2879793
CAS No.: 58271-60-6
M. Wt: 233.74
InChI Key: LAXLEWTURRINSG-UHFFFAOYSA-N
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Description

Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is a substituted cyclopropylmethylamine derivative featuring a naphthalen-1-yl aromatic system. The naphthalene moiety likely enhances lipophilicity and π-π stacking interactions, which may influence receptor binding affinity and pharmacokinetic properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl(naphthalen-1-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,14H,8-9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXLEWTURRINSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of cyclopropyl(naphthalen-1-yl)methanamine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropyl(naphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

  • Naphthalen-1-yl substituent : Aromatic system with planar geometry, contributing to hydrophobic interactions.
  • Hydrochloride salt : Enhances solubility for in vitro and in vivo studies.

Synthesis of this compound would likely follow reductive amination or similar routes used for analogous cyclopropylmethylamine hydrochlorides, such as NaBH(OAc)₃-mediated reductions (general method C) or NaBH₄ in methanol .

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, highlighting structural and functional differences:

Compound Name (Hydrochloride Salts) Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Data (NMR, HRMS) Potential Application References
Cyclopropyl(4-fluorophenyl)methanamine C₁₀H₁₁ClFN 201.67 4-Fluorophenyl Reductive amination [α]D²⁰: Not reported Serotonin receptor modulation
(S)-Cyclopropyl(2-fluorophenyl)methanamine C₁₀H₁₁ClFN 201.67 2-Fluorophenyl (chiral center) Chiral resolution or synthesis MDL: MFCD22371843; LCMS: [M+H]⁺ = 266.0 Selective receptor agonists
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine C₂₄H₂₄ClFN₂O 410.91 Quinolin-8-ylmethyl, 5-fluoro-2-methoxy Method C (NaBH(OAc)₃/DCE) HRMS: [M+H]⁺ = 316.1707 (calc), 316.1710 (obs) 5-HT2C receptor selectivity
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine C₁₁H₁₃ClFNO 229.68 3-Fluoro-4-methoxyphenyl Not specified Molecular weight: 181.21 (free base) Pharmacological screening
Cyclopropyl(3,4-difluorophenyl)methanamine C₁₀H₁₀ClF₂N 217.64 3,4-Difluorophenyl Reductive amination Synonyms: AKOS016397806 Dual FFAR1/FFAR4 modulators

Key Observations:

Substituent Effects on Bioactivity: Fluorine substituents (e.g., 4-fluoro in , 2-fluoro in ) are common in receptor-targeted compounds due to their electronegativity and ability to modulate binding affinity. Bulky aromatic systems (e.g., quinolin-8-yl in ) enhance selectivity for serotonin receptors (5-HT2C), as seen in compound 39 (Ki < 10 nM) .

Synthetic Trends :

  • Reductive amination (e.g., NaBH(OAc)₃ in dichloroethane) is widely used for secondary amine formation .
  • Chiral derivatives (e.g., (S)-configured compounds) require enantioselective synthesis or resolution, as seen in .

Spectroscopic Consistency :

  • HRMS and NMR data across analogs (e.g., δ 17.3–17.9 ppm for cyclopropyl carbons in ¹³C NMR ) validate structural integrity.
  • Discrepancies in optical rotation (e.g., [α]D²⁰ = +10.0° in (+)-40 vs. -39.0° in (+)-20 ) highlight stereochemical impacts on physical properties.

Pharmacological Potential: Naphthalen-1-yl derivatives may exhibit enhanced blood-brain barrier penetration compared to phenyl analogs due to increased lipophilicity . Dual-acting modulators (e.g., FFAR1/FFAR4) benefit from cyclopropyl rigidity, as seen in compound Z4201311050 .

Biological Activity

Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound features a cyclopropyl group attached to a naphthalene moiety, which is linked through a methanamine functional group. This unique structure contributes to its distinct biological properties and reactivity patterns.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that the compound may function as an inhibitor for specific proteases and other enzymes involved in pathological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which can lead to therapeutic outcomes in conditions such as cancer and neurodegenerative diseases.
  • Receptor Interaction : It may also interact with neurotransmitter receptors, potentially influencing neurological pathways.

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has revealed insights into how structural modifications can enhance or diminish its biological activity. Comparative studies with similar compounds have shown that variations in substituents can significantly affect potency and selectivity.

CompoundStructureBiological ActivityPotency
This compoundStructureModerate inhibition of target enzymeEC50: 2.5 μM
(1-(naphthalen-1-yl)cyclohexyl)methanamine hydrochlorideStructureLower potency compared to cyclopropyl derivativeEC50: 5 μM
N-methyl-1-naphthalenemethylamine hydrochlorideStructureMinimal activityEC50: >10 μM

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antiviral Activity : A study demonstrated that derivatives of this compound showed significant antiviral activity against SARS-CoV-2 proteases, suggesting potential applications in treating viral infections .
  • Anticancer Properties : In vitro studies indicated that the compound exhibited cytotoxic effects against various cancer cell lines, including MCF7 and MDA-MB-231, with IC50 values in the low micromolar range .
  • Neuropharmacological Effects : Research has suggested that this compound may modulate neurotransmitter systems, which could be beneficial in treating disorders like depression and anxiety .

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